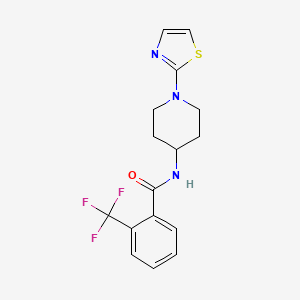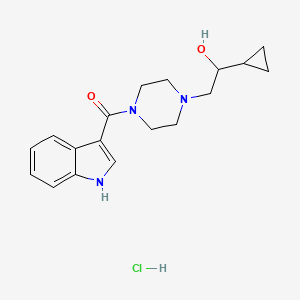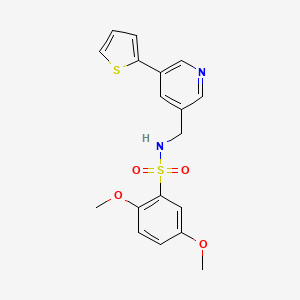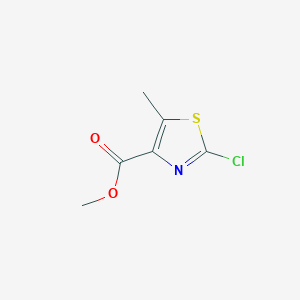
N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFP is a small molecule inhibitor that has been shown to selectively target specific enzymes and proteins, making it a valuable tool for studying biochemical and physiological processes. In
作用機序
N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide works by selectively binding to specific enzymes and proteins, inhibiting their activity. It has been shown to target enzymes involved in a variety of biochemical pathways, including those involved in cancer cell proliferation and inflammation. This compound has also been shown to inhibit the activity of certain protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzymes and proteins that it targets. Inhibition of these targets can lead to a range of effects, including decreased cell proliferation, reduced inflammation, and altered cell signaling pathways. This compound has also been shown to have potential therapeutic effects in the treatment of certain diseases, including cancer and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. This compound is also relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide. One potential area of study is the development of new this compound derivatives with improved selectivity and potency. Another direction is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, this compound could be used to study the role of specific enzymes and proteins in disease states, leading to the development of new treatments and therapies.
合成法
The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide involves a series of chemical reactions that ultimately result in the formation of the final product. The method typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine and thiazole-2-amine to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and protein analysis. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their role in biochemical pathways. It has also been used to study protein-protein interactions and to identify potential drug targets.
特性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)13-4-2-1-3-12(13)14(23)21-11-5-8-22(9-6-11)15-20-7-10-24-15/h1-4,7,10-11H,5-6,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPEFCOMJTXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2901595.png)



![N-(2-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2901604.png)
![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2901607.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2901608.png)
![4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2901609.png)
![2-amino-6-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2901610.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide](/img/structure/B2901613.png)
![Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2901615.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2901616.png)